molecular formula C20H17ClN4OS B2910518 N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170183-56-8

N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2910518
CAS No.: 1170183-56-8
M. Wt: 396.89
InChI Key: JIHJKVGEPLYWTI-UHFFFAOYSA-N
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Description

  • React the benzothiazole derivative with 1-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Reaction conditions: DMF as solvent, room temperature.
  • Step 3: Formation of Carboxamide Group

    • React the intermediate product with benzylamine to form the final compound.
    • Reaction conditions: DMF as solvent, room temperature.
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products .

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine .

    • Step 1: Synthesis of Benzothiazole Core

      • React 2-aminothiophenol with 4-chloro-3-methylbenzaldehyde in the presence of a base to form the benzothiazole ring.
      • Reaction conditions: Ethanol as solvent, reflux for several hours.

    Chemical Reactions Analysis

    Types of Reactions

    N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

      Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

      Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.

    Common Reagents and Conditions

      Oxidation: Hydrogen peroxide in acetic acid, room temperature.

      Reduction: Sodium borohydride in methanol, room temperature.

      Substitution: Sodium methoxide in methanol, reflux.

    Major Products Formed

    Scientific Research Applications

    N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Mechanism of Action

    The mechanism of action of N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Comparison with Similar Compounds

    N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can be compared with other benzothiazole derivatives:

    Properties

    IUPAC Name

    N-benzyl-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H17ClN4OS/c1-13-15(21)8-9-17-18(13)22-20(27-17)25(12-14-6-4-3-5-7-14)19(26)16-10-11-24(2)23-16/h3-11H,12H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JIHJKVGEPLYWTI-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NN(C=C4)C)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H17ClN4OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    396.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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